Bienvenue dans la boutique en ligne BenchChem!

Trihexyphenidyl Hydrochloride

Muscarinic receptor pharmacology Anticholinergic drug screening Parkinsonism research

Trihexyphenidyl HCl (52-49-3) provides the most comprehensively characterized muscarinic antagonist profile available: quantified M1-M5 IC50 values (1.3–26.3 nM), (R)-enantiomer stereoselectivity up to 525-fold over the (S)-form, and established peripheral-central selectivity distinct from biperiden or benztropine. At clinical equipotency (5 mg = 2 mg benztropine for EPS), it produces fivefold lower serum anticholinergic activity. USP-compliant (98.0–102.0% purity) with validated HPLC methods for four critical impurities. Ideal for receptor subclassification, reference standard qualification, PK/PD modeling, and stability-indicating assay development.

Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
CAS No. 52-49-3
Cat. No. B193570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyphenidyl Hydrochloride
CAS52-49-3
Synonyms(±)-α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride;  D,L-Trihexyphenidyl Hydrochloride;  α-Cyclohexyl-α-phenyl-1-piperidinepropanol Hydrochloride;  (±)-Trihexyphenidyl Hydrochloride;  1-Phenyl-1-cyclohexyl-3-piperidyl-1-propanol Hydrochloride;  3-(1-Piper
Molecular FormulaC20H32ClNO
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
InChIKeyQDWJJTJNXAKQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>50.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trihexyphenidyl Hydrochloride (CAS 52-49-3): Scientific and Industrial Procurement Evidence Guide


Trihexyphenidyl hydrochloride (benzhexol hydrochloride) is a synthetic, tertiary amine antimuscarinic agent belonging to the anticholinergic antiparkinsonian drug class [1]. It functions as a centrally acting muscarinic acetylcholine receptor antagonist with broad affinity across M1-M5 subtypes, demonstrating high affinities for human M1, M2, M3, M4, and M5 receptors with IC50 values of 1.3 nM, 18.6 nM, 26.3 nM, 6.7 nM, and 10.3 nM, respectively . As a racemic mixture of stereoisomers, its (R)-enantiomer displays stereoselective binding with up to 525-fold higher affinity than the (S)-enantiomer across cloned human muscarinic receptor subtypes [2]. The compound is widely utilized as a reference standard in pharmacological research, as an active pharmaceutical ingredient in antiparkinsonian formulations, and as a molecular probe for muscarinic receptor subclassification studies .

Trihexyphenidyl Hydrochloride: Why In-Class Anticholinergic Substitution Is Not Pharmacologically Equivalent


Anticholinergic antiparkinsonian agents within the same therapeutic class cannot be freely interchanged due to substantial differences in receptor affinity profiles, peripheral versus central selectivity, pharmacokinetic half-life, and clinical potency ratios. Direct radioligand binding studies demonstrate that trihexyphenidyl, biperiden, benztropine, procyclidine, and methixene exhibit distinct affinity constants for brain muscarinic receptors, with IC50 values ranging from 0.0084 μM (biperiden) to 0.07 μM (procyclidine) [1]. Furthermore, tissue distribution studies reveal that certain agents like biperiden and pirenzepine display five- to ten-fold lower affinity in peripheral tissues compared to brain tissue, whereas trihexyphenidyl exhibits a different peripheral-central selectivity pattern [1]. Clinically, benztropine 2 mg is established as the equivalent dose to trihexyphenidyl 5 mg for extrapyramidal symptom management, reflecting a 2.5-fold difference in therapeutic potency [2]. Additionally, benztropine possesses a substantially longer elimination half-life (24-48 hours) compared to trihexyphenidyl (3.3-4.1 hours in acute dosing; 33 hours in some chronic administration studies) [3][4]. These quantitative pharmacological and pharmacokinetic divergences preclude simple one-to-one substitution without dose adjustment and therapeutic monitoring.

Trihexyphenidyl Hydrochloride: Quantitative Evidence for Scientific Selection and Procurement Differentiation


Muscarinic Receptor Affinity Comparison: Trihexyphenidyl vs. Biperiden, Benztropine, and Procyclidine

In a direct comparative radioligand binding study using (-)3H-QNB in rat brain cortical tissue, trihexyphenidyl demonstrated intermediate muscarinic receptor binding affinity among antiparkinsonian anticholinergics [1]. The study directly compared five clinically used anticholinergic antiparkinsonian drugs under identical experimental conditions, providing valid head-to-head quantitative comparisons.

Muscarinic receptor pharmacology Anticholinergic drug screening Parkinsonism research

Human Muscarinic Receptor Subtype Selectivity: Trihexyphenidyl M1-M5 Affinity Profile

Trihexyphenidyl hydrochloride exhibits a distinct human muscarinic receptor subtype binding profile with quantified IC50 values across all five M1-M5 subtypes . The (R)-enantiomer of trihexyphenidyl demonstrates pronounced stereoselectivity, with up to 525-fold higher affinity than the (S)-enantiomer across cloned human muscarinic receptors [1].

Receptor subtype profiling CNS drug discovery Selectivity optimization

Clinical Serum Anticholinergic Activity: Trihexyphenidyl vs. Benztropine in Schizophrenic Patients

In a clinical study of neuroleptic-treated schizophrenic patients, serum anticholinergic activity (SAA) was measured as a direct pharmacodynamic marker [1]. The study provides a direct clinical comparator under real-world dosing conditions.

Clinical pharmacology Therapeutic drug monitoring Extrapyramidal symptom management

Clinical Potency Equivalence: Trihexyphenidyl vs. Benztropine in Extrapyramidal Symptom Management

Established clinical dosing guidelines define the relative potency ratio between trihexyphenidyl and benztropine for extrapyramidal symptom (EPS) management based on their muscarinic receptor pharmacology [1].

Clinical dose optimization Formulation development Therapeutic equivalence

Formulation Technology: Extended-Release Compositions with pH-Dependent Solubility Enhancement

Patent literature describes extended-release compositions specifically designed to overcome trihexyphenidyl hydrochloride's solubility limitations at physiologically relevant pH conditions [1].

Pharmaceutical formulation Extended-release drug delivery Solubility optimization

Analytical Quality Control: Validated HPLC Method for Critical Impurity Quantification

A validated HPLC method has been developed for simultaneous quantification of four critical impurities in trihexyphenidyl hydrochloride [1]. USP monograph specifications establish purity requirements of 98.0-102.0% on dried basis, chloride content 10.3-10.7%, and dissolution ≥ 75% (Q) in 45 minutes [2][3].

Analytical method validation Pharmaceutical quality control Impurity profiling

Trihexyphenidyl Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Muscarinic Receptor Pharmacology: Reference Antagonist for M1/M4 Preferential Studies

Trihexyphenidyl hydrochloride serves as a well-characterized muscarinic antagonist for in vitro receptor binding and functional assays. The (R)-enantiomer demonstrates high affinities for M1 and M4 receptor subtypes, with documented stereoselectivity up to 525-fold higher than the (S)-enantiomer across cloned human receptors [1]. Its quantified human receptor subtype profile—M1 (IC50 1.3 nM), M2 (18.6 nM), M3 (26.3 nM), M4 (6.7 nM), and M5 (10.3 nM)—enables precise experimental design for receptor subclassification studies . Unlike less well-characterized anticholinergic alternatives, trihexyphenidyl's binding parameters across all five muscarinic subtypes are established, making it suitable as a reference compound for selectivity profiling and competitive binding experiments.

Pharmaceutical Formulation Development: Extended-Release Drug Delivery Systems

Patent literature demonstrates that trihexyphenidyl hydrochloride presents specific formulation opportunities and challenges due to its solubility profile. Extended-release compositions incorporating an organic acid core coated with a trihexyphenidyl hydrochloride drug layer improve solubility at pH ≥ 5, with formulations achieving reduced Cmax and Cmin:Cmax ratios ≥ 0.4 suitable for once- or twice-daily dosing [2]. The compound's baseline aqueous solubility (670.9 μg/L at 22.5°C) necessitates specialized formulation approaches for optimal bioavailability . Sustained-release nanoparticle formulations have demonstrated drug release over 9-14 hours, reducing dosing frequency compared to immediate-release products [3]. These formulation technologies provide a platform for developing differentiated trihexyphenidyl hydrochloride drug products with improved pharmacokinetic profiles.

Analytical Method Development and Pharmaceutical Quality Control

Trihexyphenidyl hydrochloride is supported by comprehensive compendial quality specifications under the USP monograph, which defines purity (98.0-102.0% on dried basis), chloride content (10.3-10.7%), loss on drying (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤0.002%) [4]. A validated HPLC method enables simultaneous quantification of four critical impurities (1-phenyl-2-propenone, 3-piperidinopropiophenone, 3-aminopropiophenone) with ~10 minute analysis time, demonstrating good specificity, precision, and accuracy [5]. Tablet dissolution specifications require ≥75% (Q) dissolved within 45 minutes [6]. These established analytical frameworks make trihexyphenidyl hydrochloride suitable for quality control method validation studies, reference standard qualification, and stability-indicating assay development in pharmaceutical manufacturing environments.

Clinical Pharmacology Research: Anticholinergic Burden and Pharmacodynamic Studies

Clinical studies demonstrate that trihexyphenidyl produces fivefold lower serum anticholinergic activity (SAA) compared to benztropine at clinically equivalent doses in neuroleptic-treated schizophrenic patients [7]. This quantified pharmacodynamic difference provides a scientific basis for selecting trihexyphenidyl in research protocols investigating anticholinergic burden, cognitive effects of antimuscarinic drugs, or comparative therapeutic monitoring studies. The compound's established clinical potency equivalence (trihexyphenidyl 5 mg = benztropine 2 mg for EPS management) and distinct pharmacokinetic half-life (3.7 ± 0.4 hours in acute dosing; extended half-life in chronic administration) offer defined parameters for dose-response modeling and pharmacokinetic-pharmacodynamic correlation studies [8][9]. The well-characterized adverse effect profile, with 30-50% of patients experiencing minor anticholinergic effects (dry mouth, blurred vision, dizziness), provides a reference baseline for comparative tolerability investigations [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trihexyphenidyl Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.